molecular formula C18H13N3O5S2 B3004249 (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 303056-05-5

(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

Katalognummer B3004249
CAS-Nummer: 303056-05-5
Molekulargewicht: 415.44
InChI-Schlüssel: BOGOKEIYOCUUOF-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione is a readily available and orally active glitazone . It has been shown to attenuate the bleomycin-induced pulmonary fibrosis in vivo . It has also been found to ameliorate adjuvant-induced arthritis by inhibiting the migration of macrophages and down-regulating the cytokine mRNA expression .


Synthesis Analysis

The compound was prepared by 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol .


Molecular Structure Analysis

The β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, acts as a core inhibitory structure for tyrosinase .


Chemical Reactions Analysis

The compound has been found to have stronger inhibitory activity than kojic acid against mushroom tyrosinase . It has also been shown to diminish the increase of macrophage, neutrophil, and lymphocyte counts as well as the levels of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 in bronchoalveolar lavage fluid .

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Potential Skin Whitening

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in the melanin synthesis pathway. Studies have shown that derivatives of this compound exhibit stronger inhibitory activity than kojic acid, a standard in skin-whitening research. The inhibition of tyrosinase can lead to a decrease in melanin production, suggesting potential applications in developing skin-whitening agents for cosmetic use .

Anti-Melanogenic Effects

In vitro assays using melanoma cells have demonstrated that certain derivatives can significantly reduce intracellular melanin content. This anti-melanogenic effect is attributed to the inhibition of cellular tyrosinase activity, indicating the compound’s potential as a pharmacological agent for treating hyperpigmentation disorders .

Competitive Inhibition Kinetics

Kinetic studies have confirmed that some derivatives of this compound are competitive inhibitors of tyrosinase. This means they can bind to the active site of the enzyme, preventing its natural substrate from binding, thereby reducing the enzyme’s activity. Such insights are valuable for designing new inhibitors with improved efficacy .

In Silico Docking Studies

Docking simulations have been used to predict how well the compound and its derivatives fit into the active site of tyrosinase. These studies provide a theoretical foundation for understanding the molecular interactions at play and can guide the synthesis of more potent tyrosinase inhibitors .

Melanoma Cell Line Studies

The compound’s effects have been studied in B16F10 melanoma cells, a model system for melanin production. Results indicate that the compound can effectively inhibit melanin generation in these cells, further supporting its role in developing anti-melanogenic therapies .

Potential Therapeutic Applications

Beyond cosmetic applications, the inhibition of melanin synthesis may have therapeutic implications. For instance, it could be explored for treating melanin-linked neurological disorders or protecting against UV radiation-induced damage .

Chemical Template for Novel Derivatives

The core structure of this compound serves as a template for synthesizing novel derivatives. By modifying certain functional groups, researchers can create a library of compounds with varying degrees of activity and specificity, which can be screened for various biological applications .

Pharmacological Agent Development

The compound’s ability to inhibit tyrosinase effectively positions it as a promising candidate for developing new pharmacological agents. These agents could be tailored for specific conditions related to abnormal melanin production, such as vitiligo or melasma .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis . Due to its critical role in melanogenesis, it has been defined as a potent pharmacological target for the treatment of melanin overproduction .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . This interaction results in the inhibition of melanin synthesis, thereby reducing pigmentation .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized .

Result of Action

The compound’s action results in significant and concentration-dependent inhibition of intracellular melanin contents . Its anti-melanogenic effects were found to be considerably greater than the inhibitory effect of kojic acid . These effects are due to the compound’s inhibition of tyrosinase activity .

Action Environment

Environmental factors such as UVB radiation can influence the compound’s action, efficacy, and stability . For example, the compound’s skin depigmentation effect was confirmed in vivo as its topical treatment significantly reduced UVB-induced melanogenesis in HRM2 hairless mice .

Safety and Hazards

The compound has been found to have potency in protecting acute liver injury in vivo without obvious toxicity .

Zukünftige Richtungen

The strong binding affinity with the active site of tyrosinase and potent inhibitions of mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells indicates the PUSTC scaffold offers an attractive platform for the development of novel tyrosinase inhibitors .

Eigenschaften

IUPAC Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-7-5-11(6-8-14)9-15-17(23)20(18(27)28-15)19-16(22)12-3-2-4-13(10-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGOKEIYOCUUOF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.